4-chloro-N-(2-isopropylphenyl)benzamide
Description
4-Chloro-N-(2-isopropylphenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group linked to a 2-isopropylphenylamine moiety. The 2-isopropylphenyl group introduces steric bulk and lipophilicity, which may influence physicochemical properties and biological activity compared to simpler aryl or alkyl substituents.
Properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
4-chloro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)14-5-3-4-6-15(14)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19) |
InChI Key |
HFBRIBBFDLIEDL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The table below compares key physicochemical parameters and structural features of 4-chloro-N-(2-isopropylphenyl)benzamide with similar compounds:
*Hypothetical values based on structural analogy.
†Estimated using fragment-based methods (e.g., 4-Cl-benzamide logP ≈ 2.5 + isopropylphenyl logP ≈ 0.6).
‡Calculated from (similar fluorophenyl derivative).
§Parchem data for sulfonamide derivatives .
Key Observations :
- Lipophilicity : The 2-isopropylphenyl group likely increases logP compared to smaller substituents (e.g., 3-fluorobenzyl in L1). However, sulfonamide derivatives (e.g., compound in ) exhibit higher logP due to sulfonyl groups.
- Steric Effects : The bulky 2-isopropylphenyl group may hinder molecular interactions compared to planar 4-chlorophenyl or linear 2-oxoethyl groups.
- Molecular Weight : The target compound falls within the range of typical benzamide derivatives (260–460 Da), suggesting favorable bioavailability.
Enzyme Stabilization and Inhibition
- Sulfonamide Derivatives (): Exhibit antibacterial and antifungal activity, with Pt(II)/Pd(II) complexes showing enhanced efficacy compared to fluconazole and ampicillin .
Hypothetical Activity of this compound
However, steric hindrance could reduce binding affinity to flat enzyme active sites compared to less bulky analogues.
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